molecular formula C8H14ClNO B8190052 trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride

trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride

Cat. No.: B8190052
M. Wt: 175.65 g/mol
InChI Key: LVWQRMRFFCTCTQ-UHRUZOLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Methyl-3-oxo-8-aza-bicyclo[321]octane hydrochloride is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the tropane alkaloid family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms .

Mechanism of Action

The mechanism of action of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride include other members of the tropane alkaloid family, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of a methyl group at the 2-position.

Properties

IUPAC Name

(1S,2S,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQRMRFFCTCTQ-UHRUZOLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@H](N2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.